Cas no 91545-56-1 (6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-nitro-, ethyl ester)

6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-nitro-, ethyl ester is a heterocyclic compound featuring a fused thienopyrrole core with a nitro substituent at the 2-position and an ethyl ester group at the 5-carboxylic acid position. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The nitro group enhances electrophilic properties, facilitating nucleophilic substitution or reduction reactions, while the ethyl ester offers versatility in hydrolysis or transesterification. Its well-defined molecular framework ensures consistency in downstream applications, particularly in the development of bioactive molecules or materials science research. The compound is typically characterized by high purity and stability under standard storage conditions.
6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-nitro-, ethyl ester structure
91545-56-1 structure
Product Name:6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-nitro-, ethyl ester
CAS No:91545-56-1
MF:C9H8N2O4S
MW:240.235820770264
CID:4312402
Update Time:2025-10-30

6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-nitro-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-nitro-, ethyl ester
    • Inchi: 1S/C9H8N2O4S/c1-2-15-9(12)6-3-5-4-7(11(13)14)16-8(5)10-6/h3-4,10H,2H2,1H3
    • InChI Key: POTBDMGTKZOSJG-UHFFFAOYSA-N
    • SMILES: N1C(C(OCC)=O)=CC2C=C([N+]([O-])=O)SC1=2

6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-nitro-, ethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-11720323-1.0g
ethyl 2-nitro-6H-thieno[2,3-b]pyrrole-5-carboxylate
91545-56-1 95%
1.0g
$0.0 2022-12-05

Additional information on 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-nitro-, ethyl ester

6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-nitro-, ethyl ester (CAS No. 91545-56-1): A Comprehensive Overview in Modern Chemical Biology

The compound 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-nitro-, ethyl ester, identified by its unique CAS No. 91545-56-1, represents a significant molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative, featuring a fused thienopyrrole core with a nitro and ester functional group, has garnered attention due to its structural complexity and potential biological activities. The integration of advanced synthetic methodologies and computational studies has positioned this compound as a valuable scaffold for drug discovery and mechanistic investigations.

In recent years, the exploration of thieno[2,3-b]pyrrole derivatives has surged due to their remarkable pharmacological properties. These structures exhibit a high degree of versatility, allowing for modifications that can fine-tune their interactions with biological targets. Specifically, the presence of a nitro group at the 2-position and an ethyl ester at the 5-position introduces unique reactivity and binding characteristics. Such modifications have been strategically employed to enhance binding affinity and selectivity in the development of novel therapeutic agents.

The ethyl ester moiety in 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-nitro-, ethyl ester is particularly noteworthy, as it can be hydrolyzed to the corresponding carboxylic acid under mild conditions. This transformation is often exploited in synthetic chemistry to modulate solubility or to introduce additional functional groups for further derivatization. The nitro group, while traditionally associated with oxidizing properties, can also serve as a versatile handle for reduction to an amine or further functionalization via diazotization reactions.

Recent studies have highlighted the potential of thienopyrrole derivatives as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. The nitro-substituted 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-nitro-, ethyl ester has been investigated for its ability to modulate key biological pathways. Computational modeling has demonstrated that the nitro group enhances interactions with aromatic pockets in target proteins, potentially improving drug-like properties such as binding affinity and metabolic stability.

The synthesis of this compound typically involves multi-step organic transformations, starting from commercially available precursors like thieno[2,3-b]pyrrole-5-carboxylic acid. Nitration followed by esterification is a common route, leveraging established protocols for functional group interconversion. Advances in catalytic systems have enabled more efficient and selective modifications, reducing byproducts and improving yields. These synthetic advancements are crucial for large-scale production and library synthesis in high-throughput screening campaigns.

In the context of drug discovery, the structural features of 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-nitro-, ethyl ester make it an attractive candidate for further development. The fused heterocyclic system provides a rigid scaffold that can be optimized for target engagement, while the nitro and ester groups offer multiple points for chemical manipulation. Recent publications have reported novel analogs derived from this core structure, showcasing their efficacy in preclinical models. These findings underscore the importance of exploring structurally diverse derivatives to uncover new pharmacological leads.

The role of computational chemistry in elucidating the biological activity of this compound cannot be overstated. Molecular dynamics simulations have been employed to study protein-ligand interactions at an atomic level, providing insights into binding modes and allosteric effects. Additionally, quantum mechanical calculations have helped predict metabolic pathways and potential degradation products, informing drug design strategies to enhance bioavailability and reduce toxicity.

Future directions in the research of 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-nitro-, ethyl ester may include exploring its role in medicinal chemistry beyond traditional inhibitors. For instance, its ability to act as a substrate or modulator of enzymatic pathways could open new avenues for therapeutic intervention. Furthermore, green chemistry principles are being increasingly applied to optimize synthetic routes toward this compound, minimizing environmental impact while maintaining high chemical yields.

In conclusion,6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, nitro-substituted, with an ethyl ester functionality at position 5 (CAS No. 91545-56-1), represents a compelling molecule with significant potential in chemical biology and drug development. Its structural features enable diverse functionalization strategies, making it a valuable scaffold for innovation. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving advancements in both academic research and industrial applications.

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